Fas C-Terminal Tripeptide Fas C-Terminal Tripeptide
Brand Name: Vulcanchem
CAS No.: 189109-90-8
VCID: VC0005290
InChI: InChI=1S/C16H29N3O6/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t11-,12-,13-/m0/s1
SMILES: CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C
Molecular Formula: C16H29N3O6
Molecular Weight: 359.42 g/mol

Fas C-Terminal Tripeptide

CAS No.: 189109-90-8

Cat. No.: VC0005290

Molecular Formula: C16H29N3O6

Molecular Weight: 359.42 g/mol

* For research use only. Not for human or veterinary use.

Fas C-Terminal Tripeptide - 189109-90-8

CAS No. 189109-90-8
Molecular Formula C16H29N3O6
Molecular Weight 359.42 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C16H29N3O6/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t11-,12-,13-/m0/s1
Standard InChI Key ORIIRLCDJGETQD-AVGNSLFASA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C
SMILES CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C

Structural and Functional Characteristics of the Fas C-Terminal Tripeptide

Molecular Composition and Binding Determinants

The Fas C-terminal tripeptide (Ac-Ser-Leu-Val-OH, Ac-SLV) corresponds to residues 325–327 of the human Fas receptor . Structural analyses reveal that the SLV motif forms a critical interface for binding the third PDZ (PSD-95/Dlg/ZO-1) domain of FAP-1 . Key features of this interaction include:

  • Carboxyl Group Necessity: The free C-terminal carboxyl group of valine is indispensable for binding, as its removal or esterification abolishes FAP-1 interaction .

  • Stereochemical Specificity: The L-configuration of valine is essential; D-valine analogs fail to inhibit Fas/FAP-1 binding .

  • Hydrogen Bonding: The hydroxyl group of serine acts as a hydrogen bond donor to FAP-1’s GLGF loop, stabilizing the complex .

Modifications to the N-terminal serine residue, such as acetylation or substitution with bulkier hydrophobic groups (e.g., phenylaminocarbonyl), enhance binding affinity by up to 50-fold . For instance, compound 41 (Ac-Phg-Ser-Leu-Val-OH, where Phg = phenylglycine) exhibits an IC<sub>50</sub> of 0.8 μM compared to 40 μM for the native tripeptide .

Conformational Dynamics

Mechanism of Apoptotic Regulation

FAP-1-Mediated Suppression of Fas Signaling

FAP-1 binds to the Fas C-terminus via its PDZ domain, preventing the recruitment of caspase-8 to the death-inducing signaling complex (DISC) . This interaction is particularly pronounced in cancer cells (e.g., DLD-1 colon carcinoma), where FAP-1 overexpression correlates with resistance to Fas ligand (FasL)-induced apoptosis . Disruption of the Fas-FAP-1 complex using SLV-based peptides restores caspase-8 activation and apoptotic sensitivity .

Cross-Talk with Survival Pathways

Beyond direct inhibition of DISC assembly, the Fas/FAP-1 axis intersects with pro-survival signaling:

  • ERK Inactivation: Fas-FAP-1 binding sustains extracellular signal-regulated kinase (ERK) activity, promoting cell proliferation. SLV peptides inhibit ERK phosphorylation, shifting the balance toward apoptosis .

  • NF-κB Activation: FAP-1 dissociation triggers IκBα phosphorylation, activating NF-κB and upregulating anti-apoptotic genes like Bcl-2 .

Therapeutic Applications and Preclinical Findings

Peptide Engineering for Enhanced Efficacy

Structural optimization of the SLV tripeptide has yielded derivatives with improved pharmacokinetic and pharmacodynamic profiles:

CompoundModificationIC<sub>50</sub> (μM)Apoptotic Induction (DLD-1 Cells)
1Ac-SLV40None (requires anti-Fas antibody)
41Phg-SLV0.835% at 10 μM + anti-Fas
51Glu-Phg-SLV0.360% at 10 μM + anti-Fas
56Phg-SLV-OEt1.280% at 20 μM (monotherapy)

Esterification of the C-terminal carboxyl (e.g., 56) enables cell membrane permeability, allowing monotherapy-induced apoptosis in FAP-1-overexpressing cancers .

In Vivo Efficacy in Disease Models

  • Liver Injury: Intraperitoneal administration of SLV analogs (10 mg/kg) reduced hepatocyte apoptosis by 70% in concanavalin A-induced hepatitis models .

  • Ischemic Stroke: Conjugation with leptin-derived peptides (leptin-PEG-FBP) facilitated blood-brain barrier penetration, decreasing infarct volume by 45% in murine stroke models .

Challenges and Future Directions

Stability and Delivery Limitations

Despite promising activity, SLV peptides face proteolytic degradation and rapid renal clearance. Strategies under investigation include:

  • Cyclization: Backbone cyclization to resist peptidase activity .

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

Expanding Therapeutic Indications

Emerging roles for Fas/FAP-1 dysregulation in neurodegenerative diseases (e.g., Alzheimer’s) and autoimmune disorders suggest broader applicability. Preliminary data indicate that SLV peptides reduce amyloid-β-induced neuronal apoptosis by 50% in vitro .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator